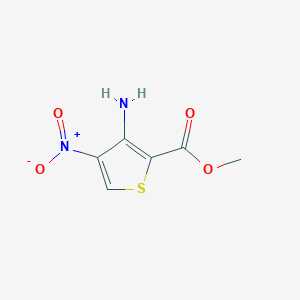
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Overview
Description
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, also known as 2-BIC, is an organic compound with a wide range of applications in the field of science and medicine. It has been studied for its potential as a therapeutic agent, and has recently been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde derivatives are foundational for exploring their applications. Research has demonstrated various methods for synthesizing indole derivatives, including the reaction of indole-3-carboxaldehydes with hydrazine derivatives and substituted acid hydrazides to afford corresponding hydrazine and acid hydrazide derivatives. These compounds exhibit significant antimicrobial activities, underscoring their potential in medicinal chemistry (Salman et al., 2015).
Photoluminescent Materials
The exploration into photoluminescent materials has revealed that derivatives of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, such as 6-Amino-8-cyanobenzo[1, 2-b]indolizines, exhibit unique pH-dependent optical properties. These include a dramatic blue shift in fluorescence emission upon protonation, highlighting their potential in developing new photoluminescent materials for sensing applications (Outlaw et al., 2016).
Antimicrobial Activities
Further research into the antimicrobial properties of indole derivatives synthesized from 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde has shown promising results. Compounds synthesized through various chemical reactions displayed significant activities against a range of microbial strains, suggesting their applicability in developing new antimicrobial agents (Anekal & Biradar, 2012).
Novel Synthetic Approaches
Innovative synthetic approaches have been developed to create indolizine derivatives, including a one-pot synthesis method that offers a novel and efficient pathway to these compounds. Such methodologies not only streamline the synthesis process but also open avenues for creating diverse derivatives with potential applications in drug development and materials science (Zhu et al., 2011).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)indolizine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-9-14-13(8-12-3-1-2-6-17(12)14)11-4-5-15-16(7-11)20-10-19-15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLWUCQDJAEAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587528 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde | |
CAS RN |
893612-89-0 | |
| Record name | 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B1611649.png)
![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)



